Synthesis Yield Comparison
A published synthesis route for N-Ethylthiophene-3-carboxamide provides a benchmark yield of 76% for the reaction between thiophene-3-carboxylic acid and ethylamine via an acyl chloride intermediate . This yield is notably higher than the 62% yield reported for the analogous reaction to produce the N-(3-methylphenyl) derivative under similar conditions [1]. This difference can be attributed to the reduced steric hindrance and higher nucleophilicity of ethylamine compared to a substituted aniline. For procurement and process planning, this established and comparatively efficient synthetic route suggests a more straightforward and cost-effective scale-up pathway for the N-ethyl derivative . The isolated product is obtained as a tan solid with a melting point of 115-117°C .
| Evidence Dimension | Synthesis Yield (Isolated Product) |
|---|---|
| Target Compound Data | 76% yield, m.p. 115-117°C |
| Comparator Or Baseline | 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: 62% yield (under comparable amidation conditions) |
| Quantified Difference | +14 percentage points higher yield |
| Conditions | Reaction of thiophene-3-carboxylic acid with thionyl chloride to form acyl chloride, followed by reaction with ethylamine hydrochloride and pyridine in dichloromethane at room temperature. |
Why This Matters
A higher and well-documented synthesis yield directly translates to lower material costs and improved process efficiency for large-scale procurement.
- [1] Vasu, K. A. Nirmala, et al. Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. 2004;60(Pt 9):o636-8. View Source
